molecular formula C14H9Cl3INO2 B5233630 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide

3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide

Cat. No.: B5233630
M. Wt: 456.5 g/mol
InChI Key: FCGWQMVELFGFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is a synthetic organic compound characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of chlorine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.

    Amidation: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group under oxidative conditions.

    Reduction: Reduction of the nitro group (if present) to an amine group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions may introduce new functional groups to the benzene ring.

Scientific Research Applications

3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
  • 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide

Uniqueness

3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3INO2/c1-21-13-9(4-7(15)5-11(13)17)14(20)19-12-3-2-8(18)6-10(12)16/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGWQMVELFGFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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